Technical Guide: Structure and Sigma-Hole Potential of 1-(Iodoethynyl)-4-(trifluoromethyl)benzene
Technical Guide: Structure and Sigma-Hole Potential of 1-(Iodoethynyl)-4-(trifluoromethyl)benzene
The following technical guide provides an in-depth analysis of 1-(Iodoethynyl)-4-(trifluoromethyl)benzene , a benchmark molecule for studying high-performance halogen bonding interactions.
Executive Summary
1-(Iodoethynyl)-4-(trifluoromethyl)benzene represents a "gold standard" in the design of halogen bond (XB) donors. By coupling a highly polarizable iodine atom to an sp-hybridized ethynyl scaffold, further activated by a para-trifluoromethyl (
This guide details the structural causality behind its high binding affinity, provides a validated synthesis protocol, and analyzes its thermodynamic profile in solution and solid-state assemblies.
Molecular Architecture & Electronic Properties
The Sigma-Hole Mechanism
The extraordinary donor capability of this molecule arises from the anisotropic distribution of electron density on the iodine atom.
-
Orbital Origin: The sp-hybridized carbon of the ethynyl group exerts a strong inductive pull (
effect) on the iodine atom. -
Substituent Amplification: The para-
group on the benzene ring further depletes electron density from the -system, which communicates through the alkyne linker to the iodine. -
Result: A region of varying positive electrostatic potential (the
-hole) forms along the extension of the bond axis, while an equatorial belt of negative potential remains orthogonal to the bond.[1]
Quantitative Electronic Parameters
The following parameters define the molecule's utility in crystal engineering and ligand design.
| Parameter | Value / Range | Context |
| Formula | ||
| Molecular Weight | 296.03 g/mol | |
| ~32.05 kcal/mol | Calculated at M06-2X/def2-TZVP level; represents the "upper end" of donor strength for neutral organic iodides [1]. | |
| C(sp)-I Bond Length | ~1.99 Å | Slightly shorter than standard C(sp3)-I bonds (2.14 Å) due to higher s-character. |
| Dipole Moment | ~3.5 - 4.0 D | Directed along the long molecular axis, enhancing directional alignment in fields. |
Visualization of Electronic Effects
The diagram below illustrates the electronic cascade leading to the formation of the high-energy sigma hole.
Synthesis & Production Protocol
To ensure high purity for crystallographic studies, a stepwise Sonogashira coupling followed by iodination is required. This protocol avoids the formation of homocoupled diyne byproducts.
Validated Synthetic Workflow
Step 1: Sonogashira Coupling
-
Reagents: 1-iodo-4-(trifluoromethyl)benzene, Trimethylsilylacetylene (TMSA).
-
Catalyst:
(2 mol%), CuI (1 mol%). -
Solvent/Base: THF / Triethylamine (
). -
Conditions: Degassed,
, 4-6 hours. -
Product: 1-(Trimethylsilylethynyl)-4-(trifluoromethyl)benzene.[2]
Step 2: Desilylation & Iodination (One-Pot)
-
Reagents: Intermediate from Step 1, N-Iodosuccinimide (NIS), Silver Nitrate (
). -
Solvent: Acetonitrile (
) or Acetone. -
Mechanism:
catalyzes the cleavage of the C-Si bond and activates the alkyne for electrophilic iodination. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Supramolecular Potential & Binding
Solution-Phase Thermodynamics
In solution, the molecule acts as a potent Lewis Acid. Binding studies with quinuclidine (a strong Lewis Base) in benzene-
-
Binding Constant (
): Exhibits a strong Linear Free Energy Relationship (LFER) with Hammett parameters.[3][4] - (298 K): Typically ranges between -1.5 to -2.4 kcal/mol for this class of donors [2].
-
Entropy/Enthalpy Compensation: The high enthalpic gain (
) of the halogen bond is often partially offset by the entropic cost ( ) of ordering the solvent shell and restrictng rotational freedom.
Crystal Engineering Motifs
In the solid state, 1-(Iodoethynyl)-4-(trifluoromethyl)benzene typically adopts one of two packing motifs driven by the need to satisfy the sigma hole:
-
Head-to-Tail Stacking: The electropositive iodine of one molecule interacts with the electron-rich
-system of the phenyl ring of a neighbor ( ). -
Donor-Acceptor Cocrystals: When co-crystallized with nitrogenous bases (e.g., pyridine, 4,4'-bipyridine), it forms strictly linear
halogen bonds.-
Interaction Angle:
(Highly directional). -
Reduction in vdW Radii: The
distance is typically 80-85% of the sum of the van der Waals radii, indicating a strong covalent character to the interaction.
-
Experimental Validation Methods
To verify the quality and properties of the synthesized material, the following analytical signatures must be confirmed:
-
NMR Spectroscopy: Look for the characteristic shielding of the iodinated alkyne carbons. The
(attached to I) typically appears upfield (around 0-10 ppm) due to the "heavy atom effect" of iodine. -
Single Crystal X-Ray Diffraction (SCXRD):
-
Essential for confirming the
contact distance. -
Look for space groups that allow centrosymmetric pairing if no co-former is present.
-
-
Computational Modeling (DFT):
-
Recommended Level: M06-2X/def2-TZVP.
-
Target Output: Electrostatic Potential (ESP) map mapped onto the 0.001 a.u. electron density isosurface to visualize the
magnitude.
-
References
-
Dumele, O., Wu, D., Trapp, N., Goroff, N., & Diederich, F. (2014).[5][6][7] Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution. Organic Letters, 16(18), 4722–4725.[8][9]
-
Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond.[1][3][4][6][7][8][9][10] Chemical Reviews, 116(4), 2478–2601.
- Politzer, P., & Murray, J. S. (2013). Sigma-hole interactions. Computational and Theoretical Chemistry, 1018, 2–8.
Sources
- 1. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-iodo-4-(trifluoromethyl)-benzene | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
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